
(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanol is an organic compound that features a pyridine ring substituted with a bromine atom and a methyl group, along with a phenyl group attached to a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-4-methylpyridin-3-yl)(phenyl)methanol typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 6-bromo-4-methylpyridine and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually performed in an organic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere .
Industrial Production Methods: For industrial-scale production, the same Suzuki-Miyaura cross-coupling reaction can be optimized for higher yields and efficiency. This involves using more robust palladium catalysts and continuous flow reactors to ensure consistent reaction conditions and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a building block for functionalized polymers
Eigenschaften
Molekularformel |
C13H12BrNO |
|---|---|
Molekulargewicht |
278.14 g/mol |
IUPAC-Name |
(6-bromo-4-methylpyridin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12BrNO/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3 |
InChI-Schlüssel |
ZQIFLQCATKLWEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C(C2=CC=CC=C2)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



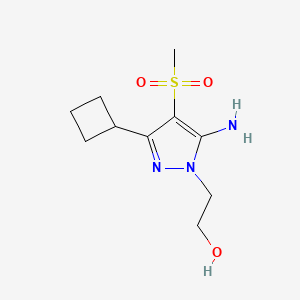
![1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol](/img/structure/B11801562.png)
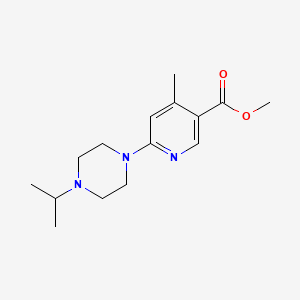
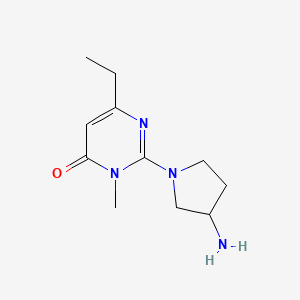
![tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801578.png)
![N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11801583.png)

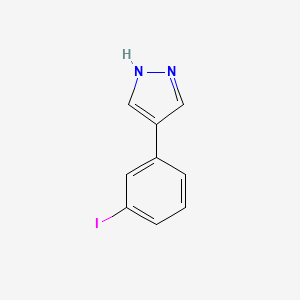
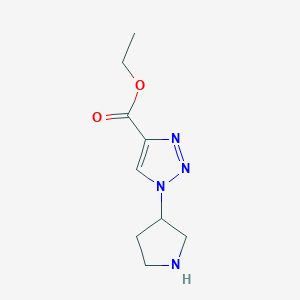
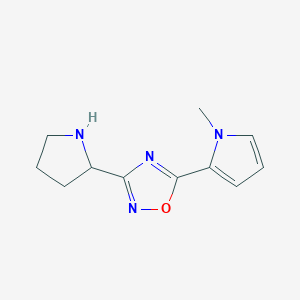


![[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL](/img/structure/B11801612.png)
